2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane
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Overview
Description
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structureIts structure includes an oxirane ring, which is known for its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a phenol derivative with an epoxide precursor under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form more stable products. This reactivity is exploited in various applications, such as in the synthesis of enzyme inhibitors where the compound can covalently modify the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane
- 2-[(Oxiran-2-yl)methoxy]phenylacetonitrile
- 2-[(Oxiran-2-yl)methoxy]phenylacetamide
Uniqueness
Compared to similar compounds, 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and product formation .
Properties
CAS No. |
2780-97-4 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)phenyl]-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H16O3/c1-2-4-12(16-8-9-7-15-9)10(3-1)11-5-6-13-14(11)17-13/h1-4,9,11,13-14H,5-8H2 |
InChI Key |
RUWFSBVFTNGXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C3=CC=CC=C3OCC4CO4)O2 |
Origin of Product |
United States |
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